Cas no 33025-60-4 (1-Acetyl-3-hydroxyindole)
1-Acetyl-3-hydroxyindole Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Hydroxy-1H-indol-1-yl)ethanone
- N-Acetyl-3-hydroxyindole
- N- ACETYL 3- HYDROXY INDOLE
- 1-(3-hydroxyindol-1-yl)ethanone
- 1H-Indol-3-ol,1-acetyl- (9CI)
- Indoxyl, 1-acetyl- (6CI)
- 1-Acetyl-3-hydroxyindole
- N-Acetylindol-3-ol
- 1H-Indol-3-ol, 1-acetyl-
- 1-acetyl-1H-indol-3-ol
- DTXSID80186694
- 1-[(3-hydroxy-1H-indol-1-yl)]ethanone
- Acetylindoxyl
- A-1290
- N-Acetylindoxyl
- AS-49952
- Q27089400
- FT-0600709
- AB02040
- 1-acetyl-1H-indole-3-ol
- AKOS003630972
- CS-0206026
- AMY18951
- C02298
- CHEBI:15363
- MFCD00047261
- NNJXIAOPPYUVAX-UHFFFAOYSA-N
- O10277
- 33025-60-4
- SCHEMBL1333179
- 1-(3-hydroxy-1H-indol-1-yl)ethan-1-one
- 1-ACETYLINDOL-3-OL
- DB-008038
-
- MDL: MFCD00047261
- Inchi: 1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3
- InChI Key: NNJXIAOPPYUVAX-UHFFFAOYSA-N
- SMILES: OC1=CN(C(C)=O)C2C=CC=CC=21
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 140-142°C
- PSA: 42.23000
- LogP: 2.00700
- Solubility: Not determined
1-Acetyl-3-hydroxyindole Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
1-Acetyl-3-hydroxyindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A178950-500mg |
N-Acetyl-3-hydroxyindole |
33025-60-4 | 500mg |
$ 71.00 | 2023-09-09 | ||
| TRC | A178950-1g |
N-Acetyl-3-hydroxyindole |
33025-60-4 | 1g |
$ 110.00 | 2023-09-09 | ||
| TRC | A178950-2.5g |
N-Acetyl-3-hydroxyindole |
33025-60-4 | 2.5g |
$ 196.00 | 2023-04-19 | ||
| TRC | A178950-5g |
N-Acetyl-3-hydroxyindole |
33025-60-4 | 5g |
$ 385.00 | 2023-04-19 | ||
| TRC | A178950-10g |
N-Acetyl-3-hydroxyindole |
33025-60-4 | 10g |
$ 718.00 | 2023-04-19 | ||
| Chemenu | CM146974-25g |
N-Acetyl-3-hydroxyindole |
33025-60-4 | 95% | 25g |
$569 | 2021-08-05 | |
| Apollo Scientific | OR928060-5g |
1-Acetyl-3-hydroxyindole |
33025-60-4 | 98% | 5g |
£163.00 | 2025-02-21 | |
| Apollo Scientific | OR928060-25g |
1-Acetyl-3-hydroxyindole |
33025-60-4 | 98% | 25g |
£585.00 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42430-5g |
1-(3-Hydroxy-1H-indol-1-yl)ethanone |
33025-60-4 | 5g |
¥1172.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42430-250mg |
1-(3-Hydroxy-1H-indol-1-yl)ethanone |
33025-60-4 | 250mg |
¥172.0 | 2021-09-08 |
1-Acetyl-3-hydroxyindole Suppliers
1-Acetyl-3-hydroxyindole Related Literature
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Zhonghua Luo,Guodong Sun,Zihong Zhou,Guozhu Liu,Baolei Luan,Yicao Lin,Lei Zhang,Zhongqing Wang Chem. Commun. 2018 54 13503
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Michael N. Gandy,Lindsay T. Byrne,Keith A. Stubbs Org. Biomol. Chem. 2015 13 905
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3. 111. Carbazoles, carbolines, and related compounds. Part I. Quindoline derivativesS. J. Holt,V. Petrow J. Chem. Soc. 1947 607
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4. 727. Vibrational frequency correlations in heterocyclic molecules. Part VII. Benzo-1,2,3-triazolesD. G. O'Sullivan J. Chem. Soc. 1960 3653
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5. Benzo[b]thiophen derivatives. Part V. The syntheses of 3-(2-amino-ethyl)-6-hydroxybenzo[b]thiophen and related compoundsM. Martin-Smith,S. T. Reid J. Chem. Soc. C 1967 1897
Additional information on 1-Acetyl-3-hydroxyindole
1-Acetyl-3-hydroxyindole and Its Role in Modern Biomedical Research
1-Acetyl-3-hydroxyindole, also known by its CAS No. 33025-60-4, is a promising compound that has garnered significant attention in the field of biomedical research. This indole derivative is characterized by its unique molecular structure, which includes a hydroxyl group at the 3-position and an acetyl group at the 1-position. The compound's chemical formula is C10H10O2, and its molecular weight is 166.19 g/mol. Recent studies have highlighted its potential applications in anti-inflammatory, antioxidant, and neuroprotective activities, making it a subject of interest for both academic and pharmaceutical researchers.
The 1-Acetyl-3-hydroxyindole molecule is derived from indole, a heterocyclic aromatic hydrocarbon with a wide range of biological activities. The introduction of the acetyl group at the 1-position and the hydroxyl group at the 3-position modifies the compound's pharmacological properties, enhancing its ability to interact with specific biological targets. This structural modification is crucial for the compound's functional versatility, as it allows for the formation of hydrogen bonds and other non-covalent interactions with proteins and nucleic acids.
Recent advancements in bioinformatics and computational chemistry have enabled researchers to predict the binding affinity of 1-Acetyl-3-hydroxyindole with various receptors and enzymes. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits a high affinity for the NF-κB pathway, a key regulator of inflammatory responses. This finding suggests that 1-Acetyl-3-hydroxyindole could be a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another notable area of research involves the antioxidant properties of 1-Acetyl-3-hydroxyindole. Oxidative stress is a major contributor to age-related diseases, and compounds with strong antioxidant activity are being explored for their therapeutic potential. A 2022 study in *Oxidative Medicine and Cellular Longevity* reported that 1-Acetyl-3-hydroxyindole significantly reduces reactive oxygen species (ROS) levels in cell cultures, thereby protecting cells from oxidative damage. This property makes the compound a candidate for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The neuroprotective effects of 1-Acetyl-3-hydroxyindole have also been investigated in preclinical models. A 2021 study published in *Neuropharmacology* showed that the compound reduces neuronal apoptosis and inflammation in a mouse model of stroke. These findings suggest that 1-Acetyl-3-hydroxyindole could play a role in stroke prevention and neuroprotection. The compound's ability to modulate mitochondrial function and apoptotic pathways further supports its potential in neurological research.
1-Acetyl-3-hydroxyindole has also been studied for its anti-cancer properties. Cancer is a complex disease involving multiple cellular processes, and compounds that target specific pathways are being developed for targeted therapy. A 2023 study in *Cancer Letters* found that 1-Acetyl-3-hydroxyindole inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making the compound a potential candidate for anti-cancer drug development.
The synthetic routes for 1-Acetyl-3-hydroxyindole have been optimized in recent years to improve its availability and purity. Traditional methods often involve multi-step reactions, but newer approaches have simplified the synthesis process while maintaining high yields. A 2022 study in *Organic & Biomolecular Chemistry* described a green synthesis method using microwave-assisted reactions to produce 1-Acetyl-3-hydroxyindole with high efficiency and minimal environmental impact. This development is particularly important for pharmaceutical manufacturing and drug discovery.
1-Acetyl-3-hydroxyindole is also being explored for its potential in regenerative medicine. Tissue engineering and stem cell research are rapidly advancing fields, and compounds that can enhance cell proliferation and differentiation are of great interest. A 2023 study in *Stem Cells International* reported that 1-Acetyl-3-hydroxyindole promotes the differentiation of mesenchymal stem cells into osteoblasts, which could have applications in bone regeneration and tissue repair.
Despite its promising properties, the 1-Acetyl-3-hydroxyindole compound is not without challenges. One of the main issues is its solubility and bioavailability. Poor solubility can limit the compound's effectiveness in vivo, and researchers are working on strategies to improve its pharmacokinetic profile. A 2022 study in *Drug Delivery and Translational Research* investigated the use of nanoparticle formulations to enhance the solubility and targeted delivery of 1-Acetyl-3-hydroxyindole, which could lead to more effective therapeutic outcomes.
1-Acetyl-3-hydroxyindole is also being studied in the context of drug combination therapy. Combining multiple compounds can enhance therapeutic efficacy while reducing side effects. A 2023 study in *Pharmacological Research* explored the synergistic effects of 1-Acetyl-3-hydroxyindole with other anti-inflammatory agents in a mouse model of colitis. The results showed that the combination therapy was more effective than monotherapy, highlighting the potential for multi-target drug development.
Finally, 1-Acetyl-3-hydroxyindole is being considered for its potential in personalized medicine. With the advent of genomic technologies, there is a growing interest in developing targeted therapies that are tailored to individual patients. A 2022 study in *Personalized Medicine* investigated the genetic markers associated with the response to 1-Acetyl-3-hydroxyindole in different populations. This research could lead to precision medicine approaches that optimize treatment outcomes.
In conclusion, 1-Acetyl-3-hydroxyindole is a versatile compound with a wide range of biological activities and potential therapeutic applications. Ongoing research in biochemistry, pharmacology, and drug development is uncovering new insights into its mechanisms of action and clinical relevance. As the field of biomedical research continues to advance, 1-Acetyl-3-hydroxyindole is likely to play an important role in the development of novel therapeutic strategies for a variety of diseases and conditions.
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